4-Defluoro-4-hydroxy Gefitinib

Pharmacogenomics Drug Metabolism CYP2D6 Phenotyping

Inaccurate metabolite quantification in generic Gefitinib ANDA filings often leads to regulatory rejection. 4-Defluoro-4-hydroxy Gefitinib (M523595), the exclusive CYP2D6-mediated metabolite, resolves this by providing a certified reference standard for precise LC-MS/MS method validation and ICH Q3A/Q3B impurity monitoring. • CYP2D6-exclusive formation enables definitive pharmacogenomic phenotyping; absent in poor metabolizers. • Validated LC-MS/MS calibration range: 0.5-1000 ng/mL, accuracy 92.6-107.6%, recovery 86-105%. • Traceable to USP/EP for ANDA quality control and batch-release testing.

Molecular Formula C22H25ClN4O4
Molecular Weight 444.9 g/mol
CAS No. 847949-50-2
Cat. No. B193447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Defluoro-4-hydroxy Gefitinib
CAS847949-50-2
Synonyms2-Chloro-4-[[7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenol;  Phenol, 2-chloro-4-[[7-Methoxy-6-[3-(4-Morpholinyl)propoxy]-4-quinazolinyl]aMino]-;  2-Chloro-4-[[7-Methoxy-6-[3-(4-Morpholinyl)propoxy]-4-quinazolinyl]aMino]phenol;  Gefitinib iM
Molecular FormulaC22H25ClN4O4
Molecular Weight444.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)O)Cl)OCCCN4CCOCC4
InChIInChI=1S/C22H25ClN4O4/c1-29-20-13-18-16(12-21(20)31-8-2-5-27-6-9-30-10-7-27)22(25-14-24-18)26-15-3-4-19(28)17(23)11-15/h3-4,11-14,28H,2,5-10H2,1H3,(H,24,25,26)
InChIKeyIQWXTDMHBQBADK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Defluoro-4-hydroxy Gefitinib Reference Standard


4-Defluoro-4-hydroxy Gefitinib (CAS 847949-50-2, molecular formula C22H25ClN4O4, molecular weight 444.9 g/mol), also designated as M523595 and O-desmethyl gefitinib, is a major metabolite of the EGFR tyrosine kinase inhibitor Gefitinib (Iressa®) [1]. This compound arises from O-demethylation of the quinazoline moiety of the parent drug and is observed in human plasma at concentrations comparable to Gefitinib itself [2]. Unlike the parent drug, its formation is exclusively catalyzed by the polymorphic cytochrome P450 enzyme CYP2D6, making it a key biomarker for assessing CYP2D6 activity in pharmacogenomic studies [3]. As a fully characterized reference standard, it is essential for analytical method development, quality control, and bioavailability/bioequivalence studies for generic Gefitinib formulations .

Selection Metabolite reference standard for quantitative LC-MS/MS bioanalysis
Probe Context CYP2D6-specific metabolite biomarker for phenotyping research
Differentiation Structurally distinct from Gefitinib and O-Desmethyl Gefitinib analog

4-Defluoro-4-hydroxy Gefitinib: Why Substitution Fails


Substituting 4-Defluoro-4-hydroxy Gefitinib (M523595) with Gefitinib or the similarly named but structurally distinct O-Desmethyl Gefitinib (CAS 847949-49-9) in analytical or metabolic studies will lead to inaccurate quantification and misinterpretation of metabolic pathways. While Gefitinib is the parent drug, its physicochemical properties and retention time differ significantly from M523595, necessitating the use of a specific reference standard for accurate chromatographic peak identification and quantification [1]. Conversely, O-Desmethyl Gefitinib (CAS 847949-49-9) is chemically distinct from M523595 (4-Defluoro-4-hydroxy Gefitinib); it retains the fluorine atom and lacks the hydroxyl group at the 4-position, resulting in a different molecular formula (C21H22ClFN4O3 vs. C22H25ClN4O4) . The specific CYP2D6-mediated formation of M523595 makes it a non-substitutable probe for evaluating CYP2D6 phenotype in pharmacogenomic studies, whereas the parent drug's metabolism is dominated by CYP3A4 [2].

Gefitinib (parent drug)
Retention time and physicochemical properties differ; may not co-elute with M523595, leading to peak misidentification in analytical workflows.
O-Desmethyl Gefitinib (CAS 847949-49-9)
Structurally distinct analog: retains fluorine, lacks 4-hydroxyl group. Different molecular formula limits direct substitution for metabolite quantification.

4-Defluoro-4-hydroxy Gefitinib vs. Comparators


CYP2D6-Specific Metabolite Formation

The formation of 4-Defluoro-4-hydroxy Gefitinib (M523595) is exclusively mediated by CYP2D6, whereas the overall metabolism of Gefitinib is predominantly dependent on CYP3A4 [1]. In expressed human cytochrome P450 enzyme studies, CYP2D6 catalyzed rapid and extensive metabolism of Gefitinib to M523595, while CYP3A4 produced no M523595 [1]. Crucially, liver microsomes from CYP2D6 poor metabolizers showed no diminution in overall Gefitinib metabolism, underscoring that CYP3A4 compensates for the parent drug clearance but does not generate M523595 [2]. This enzymatic exclusivity establishes M523595 as a specific biomarker for CYP2D6 activity.

CYP2D6 Exclusivity
Direct head-to-head
Sole formation by CYP2D6; no measurable M523595 from CYP3A4 or other isoforms
Supports CYP2D6 phenotyping probe selection
Expressed human CYP enzymes; liver microsome assays with isoform-specific inhibitors
Pharmacogenomics Drug Metabolism CYP2D6 Phenotyping Precision Medicine

Subcellular vs. Whole-Cell EGFR Inhibition

In a direct head-to-head comparison, M523595 demonstrates comparable EGFR tyrosine kinase inhibition to Gefitinib in subcellular kinase assays but exhibits substantially reduced activity in whole-cell systems [1]. In subcellular assays, Gefitinib inhibited EGFR with an IC50 of 0.022 µM, while M523595 showed an IC50 of 0.036 µM [1]. However, in EGF-stimulated KB whole-cell assays, this difference widened dramatically: M523595 (IC50 = 0.76 µM) was 15-fold less active than Gefitinib (IC50 = 0.049 µM) [2]. This divergence indicates poor cellular penetration or intracellular retention of the metabolite relative to the parent drug.

EGFR IC50 Shift
Direct head-to-head
M523595 15.5-fold less active than Gefitinib in whole-cell assay (760 nM vs 49 nM)
Cellular penetration context differs from parent drug
EGF-stimulated KB whole-cell assay; subcellular EGFR IC50 comparable
EGFR Inhibition Kinase Assay Cancer Pharmacology Metabolite Activity

Tumor Penetration: M523595 vs. Gefitinib

In vivo studies reveal a profound disparity in tumor tissue distribution between Gefitinib and its M523595 metabolite [1]. Following oral administration of Gefitinib (75 mg/kg) and M523595 (150 mg/kg) to LoVo tumor-bearing nude mice, tumor concentrations of Gefitinib reached an AUC of 300 µg·h/g, while M523595 achieved only 44.3 µg·h/g [1]. This represents a 6.8-fold lower tumor exposure for M523595 despite comparable plasma AUC values (Gefitinib: 48.4 µg·h/mL; M523595: 39.0 µg·h/mL) [2]. Consequently, M523595 produced no significant tumor growth inhibition over the 15-day study, whereas Gefitinib achieved a 50% reduction in tumor volume relative to controls [2].

Tumor Distribution
Direct head-to-head
Gefitinib tumor AUC 6.8-fold higher (300 vs 44.3 µg·h/g); M523595 showed no significant tumor inhibition
Metabolite contributes minimally to model response
LoVo xenograft model; 15-day oral dosing
Pharmacokinetics Tumor Distribution Xenograft Models In Vivo Efficacy

Steady-State Plasma Levels in NSCLC Patients

In a clinical study of 30 non-small cell lung cancer (NSCLC) patients receiving Gefitinib therapy, the steady-state mean plasma concentration of M523595 was quantified as 101.09 ± 93.44 ng/mL, compared to 247.18 ± 140.39 ng/mL for the parent drug Gefitinib [1]. This represents a parent-to-metabolite ratio of approximately 2.4:1, with M523595 accounting for roughly 29% of total drug-related material in plasma [1]. Notably, the concentration of M537194 (7.78 ± 6.74 ng/mL) was substantially lower, confirming that M523595 is the quantitatively dominant circulating metabolite [2]. The validated LC-MS/MS method achieved a calibration range of 0.5–1000 ng/mL for both analytes with r² ≥ 0.99 and extraction recoveries of 86–105% [2].

Plasma Exposure
Cross-study comparable
M523595 101.09 ± 93.44 ng/mL; parent Gefitinib 247.18 ± 140.39 ng/mL
Supports exposure benchmarking for method validation
Steady-state plasma from 30 NSCLC research samples; LC-MS/MS quantification
Clinical Pharmacokinetics Therapeutic Drug Monitoring LC-MS/MS NSCLC

Inhibitory Potency in H1975 NSCLC Cells

An MTT cell viability assay conducted on H1975 NSCLC cells (which harbor the EGFR T790M resistance mutation) directly compared the inhibitory effects of Gefitinib and its four major metabolites: M387783, M523595, M537194, and M608236 [1]. The study concluded that Gefitinib exhibited the most powerful inhibitory effect among all five compounds tested [1]. While the publication states the relative potency ranking, individual IC50 values for each metabolite in this specific H1975 cellular context are not provided in the publicly available abstract; however, the conclusion of Gefitinib's superior potency is definitive [2]. This finding is consistent with the whole-cell assay data showing M523595's reduced cellular activity.

H1975 Cell Ranking
Class-level inference
Gefitinib > M523595 and other major metabolites
Reported ranking; cell-model endpoint context
MTT assay; H1975 T790M-mutant NSCLC cells; data to verify
NSCLC EGFR T790M Mutation MTT Assay Metabolite Potency

4-Defluoro-4-hydroxy Gefitinib Application Scenarios


Bioequivalence Analytical Method Validation

Use 4-Defluoro-4-hydroxy Gefitinib as a certified reference standard (CRM) for developing and validating LC-MS/MS methods to simultaneously quantify Gefitinib and its major metabolites in human plasma. The validated method by Guan et al. (2019) demonstrates that M523595 can be reliably quantified with a calibration range of 0.5–1000 ng/mL, accuracies of 92.6–107.6%, and extraction recoveries of 86–105%, establishing it as the benchmark for ANDA submission quality control [1]. Failure to include this specific metabolite standard can result in peak misidentification and inaccurate pharmacokinetic parameter calculations, potentially jeopardizing regulatory approval.

CYP2D6 Phenotyping in Oncology

Employ M523595 as a specific plasma biomarker to directly assess CYP2D6 enzyme activity in patients receiving Gefitinib therapy. As McKillop et al. (2005) demonstrated, the formation of M523595 is exclusively mediated by CYP2D6 and is completely absent in CYP2D6 poor metabolizers, while overall Gefitinib clearance remains unaffected due to compensatory CYP3A4 metabolism [2]. This exclusivity makes M523595 the only reliable probe for phenotyping CYP2D6 activity during Gefitinib treatment, enabling studies correlating genotype with metabolite exposure without confounding contributions from CYP3A4 or CYP3A5 [3].

Acquired Resistance Mechanism Studies

Utilize 4-Defluoro-4-hydroxy Gefitinib as a control compound in cellular assays investigating T790M-mediated or other acquired resistance mechanisms in NSCLC. The evidence from Zhao et al. (2019) confirms that Gefitinib retains superior inhibitory potency compared to M523595 and other metabolites in H1975 cells carrying the T790M mutation [4]. Including M523595 as a comparator allows researchers to differentiate between resistance driven by altered drug metabolism (increased metabolite formation) versus intrinsic target alterations, providing a more comprehensive understanding of treatment failure [5].

Impurity Profiling and API Quality Control

Incorporate 4-Defluoro-4-hydroxy Gefitinib as a qualified impurity reference standard in the quality control release testing of Gefitinib active pharmaceutical ingredient (API) and finished drug products. As a documented Gefitinib impurity (Gefitinib Impurity 4/15), its presence must be monitored and controlled according to ICH Q3A/Q3B guidelines to ensure batch-to-batch consistency and patient safety [6]. The use of a fully characterized reference standard with traceability to pharmacopeial standards (USP or EP) is essential for accurate quantification and regulatory compliance in commercial production .

Application
Selection Property
Validation Focus
Bioequivalence method validation
Certified metabolite reference standard
Method accuracy and selectivity review
CYP2D6 phenotyping research
CYP2D6-specific metabolite probe
Isoform contribution assessment in research samples
Acquired resistance mechanism studies
Comparator to parent drug
Cell-based model response comparison
Impurity profiling and quality control
Qualified impurity reference standard
Lot-to-lot consistency monitoring

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29 linked technical documents
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